1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine
Description
Properties
IUPAC Name |
1-cyclohexyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDIOCYHPCMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with cyclohexyl chloride and 2,4-dimethoxybenzyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical pathways.
Comparison with Similar Compounds
Pharmacological Insights :
- MT-45 exhibits potent analgesic activity but severe neurotoxicity, linked to its unmodified phenyl groups .
- The 2,4-dimethoxybenzyl group in the target compound may reduce toxicity by preventing reactive metabolite formation .
PB28 (1-Cyclohexyl-4-[3-(5-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-Yl)Propyl]Piperazine)
PB28 is a σ2 receptor agonist with anticancer activity. Structural and functional contrasts include:
Key Findings :
- PB28’s tetralin-propyl chain enhances σ2 binding, while the dimethoxybenzyl group in the target compound may favor σ1 interactions .
Fezolinetant Intermediate ((R)-4-(2,4-Dimethoxybenzyl)-3-Methylpiperazin-2-One)
This intermediate shares the 2,4-dimethoxybenzyl group but includes a methylated piperazine ring:
Structural-Activity Relationship (SAR) Trends
Substituent Effects :
Piperazine Core Modifications :
- N-methylation or oxidation (e.g., Fezolinetant intermediate) alters receptor selectivity and synthetic pathways .
Biological Activity
1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 302.41 g/mol
The presence of the piperazine ring is significant as it is known for contributing to a wide range of pharmacological activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways require further elucidation.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include:
- Induction of apoptosis
- Inhibition of cell proliferation
- Modulation of apoptotic pathways involving caspases
Study 1: Cytotoxicity in Cancer Cells
In a recent study, the cytotoxic effects of this compound were evaluated using K562 leukemic cells. The compound exhibited an IC value of approximately 50 µM after 72 hours of exposure, indicating significant cytotoxicity.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting potent antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Modifications to the piperazine ring and substituents on the benzyl group can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen atoms | Increased antimicrobial potency |
| Variation in alkyl chain length | Altered cytotoxicity profiles |
| Substitution on benzyl moiety | Enhanced selectivity towards cancer cells |
Research Findings Summary
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains with MIC values as low as 32 µg/mL.
- Anticancer Activity : Significant cytotoxic effects observed in leukemia cell lines with IC values around 50 µM.
- Mechanistic Insights : Induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting cyclohexylamine with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Catalysts like triethylamine can enhance reaction efficiency. Optimization parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm proton/carbon environments, including methoxy (-OCH3) and cyclohexyl group conformations.
- X-ray Crystallography : Resolves 3D molecular geometry, hydrogen bonding, and steric effects of substituents.
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS) and fragmentation patterns.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .
Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
- Methodology :
- In vitro receptor binding assays : Screen for affinity at serotonin/dopamine transporters or opioid receptors using radioligand displacement (e.g., [3H]-ligands).
- Cellular viability assays : Assess cytotoxicity via MTT or resazurin assays in neuronal or cancer cell lines.
- Functional assays : Measure second-messenger responses (e.g., cAMP modulation) to infer activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the 2,4-dimethoxybenzyl substituent in modulating target receptor affinity?
- Methodology :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the 2/4 positions, removal of methoxy groups).
- Binding Assays : Use competitive radioligand assays (e.g., Ki/IC50 determination) to compare affinity across analogs.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites.
- Data Correlation : Statistically analyze substituent electronic effects (Hammett constants) vs. binding potency .
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodology :
- Metabolic Profiling : Identify phase I/II metabolites (via LC-MS/MS) to assess bioactivation or detoxification pathways.
- Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and blood-brain barrier penetration in animal models.
- Dose-Response Curves : Compare in vitro IC50 values with in vivo effective doses to account for metabolic interference or off-target effects.
- Cross-Species Validation : Test activity in human hepatocytes or microsomes to bridge preclinical and clinical relevance .
Q. How can researchers design robust crystallization protocols to overcome challenges in obtaining high-quality X-ray diffraction data for this compound?
- Methodology :
- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water mixtures to optimize crystal growth.
- Temperature Gradients : Test crystallization at 4°C vs. room temperature to stabilize lattice formation.
- Additive Screening : Introduce small molecules (e.g., glycerol) to reduce crystal defects.
- Cryoprotection : Flash-cool crystals in liquid nitrogen with cryoprotectants (e.g., paraffin oil) to minimize ice formation during data collection .
Q. What analytical approaches are recommended to investigate the compound’s potential neurotoxicity or ototoxicity, as observed in structurally related piperazines?
- Methodology :
- In vitro Neurotoxicity Assays : Assess mitochondrial dysfunction (JC-1 staining) or oxidative stress (ROS detection) in neuronal cell lines.
- Ototoxicity Models : Use cochlear explants or zebrafish lateral line assays to evaluate hair cell damage.
- Electrophysiology : Patch-clamp recordings to study ion channel modulation (e.g., TRPV1, NMDA receptors).
- Histopathology : Post-mortem analysis of brain/cochlear tissues in rodent models after chronic exposure .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported pharmacological data for this compound across different studies?
- Methodology :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell lines, incubation times, buffer compositions).
- Positive Controls : Include reference compounds (e.g., MT-45 for opioid activity) to calibrate experimental outputs.
- Blinded Replication : Independent validation in multiple labs to minimize bias.
- Meta-Analysis : Statistically aggregate data from published studies to identify trends or outliers .
Q. What strategies can mitigate batch-to-batch variability in synthetic yields during scale-up production for preclinical studies?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress.
- Design of Experiments (DoE) : Use factorial design to optimize critical parameters (e.g., temperature, stirring rate).
- Quality Control (QC) : Rigorous purity checks (HPLC, NMR) at each synthesis step.
- Catalyst Recycling : Explore immobilized catalysts to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
